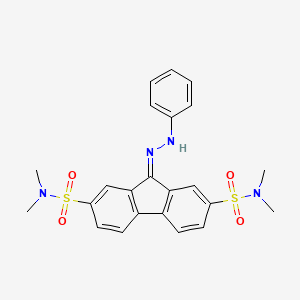

N,N,N',N'-tetramethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N,N',N'-tetramethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide, also known as TFD, is a fluorescent dye that has been widely used in scientific research. TFD has a unique structure that allows it to bind specifically to proteins and nucleic acids, making it a valuable tool for studying biological systems.

Aplicaciones Científicas De Investigación

Polyelectrolytes for Fuel Cell Applications

A study by Guo et al. (2002) on sulfonated polyimides derived from fluorene derivatives, specifically 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, demonstrated their application in fuel cells. These materials showed proton conductivities comparable to Nafion 117, indicating their potential as polyelectrolyte membranes for fuel cell technology (Guo et al., 2002).

Electron Acceptors in Organic Electronics

Research by Perepichka et al. (2000) on fluorene derivatives as electron acceptors highlighted their utility in organic electronics. The study synthesized novel acceptors with butylsulfanyl, butylsulfinyl, and butylsulfonyl substituents on fluorene, which enhanced the photoconductivity of carbazole-containing polymer films, indicating their potential in photovoltaic applications (Perepichka et al., 2000).

Amino Protecting Groups in Peptide Synthesis

Ishibashi et al. (2010) developed a sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), for amino acids in peptide synthesis. This protecting group facilitated the formation of phosphonamide bonds without the problems associated with the Fmoc protecting group, suggesting its application in the synthesis of unnatural peptides and peptide mimetics (Ishibashi et al., 2010).

Proton Exchange Membranes in Fuel Cells

Wang et al. (2011) synthesized fluorene-based poly(arylene ether sulfone) copolymers with sulfonic acid groups for use as proton exchange membranes (PEMs) in fuel cells. These materials exhibited high proton conductivity and lower methanol permeability compared to Nafion, suggesting their suitability for direct methanol fuel cell applications (Wang et al., 2011).

Propiedades

IUPAC Name |

2-N,2-N,7-N,7-N-tetramethyl-9-(phenylhydrazinylidene)fluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S2/c1-26(2)32(28,29)17-10-12-19-20-13-11-18(33(30,31)27(3)4)15-22(20)23(21(19)14-17)25-24-16-8-6-5-7-9-16/h5-15,24H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSVDEROZMHJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NNC4=CC=CC=C4)C=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N',N'-tetramethyl-9-(2-phenylhydrazinylidene)-9H-fluorene-2,7-disulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2398255.png)

![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)

![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)

![N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2398266.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2398273.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398274.png)